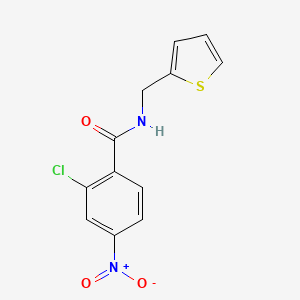![molecular formula C10H12ClNO5S B5788847 N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5788847.png)
N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine, commonly known as Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It was first synthesized in the early 1980s and has since gained popularity due to its efficacy and safety profile. Nimesulide is a selective COX-2 inhibitor, which means it selectively inhibits the cyclooxygenase-2 enzyme, responsible for the production of prostaglandins that cause inflammation and pain.
Wirkmechanismus
Nimesulide selectively inhibits the cyclooxygenase-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting this enzyme, Nimesulide reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
Nimesulide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a crucial role in the inflammatory response. Nimesulide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
Nimesulide has several advantages for laboratory experiments. It is readily available and relatively inexpensive, making it a popular choice for researchers. It also has a well-established safety profile, which makes it a low-risk drug for use in laboratory experiments. However, like all drugs, Nimesulide has limitations. It has a short half-life, which means it may not be effective for long-term treatments. Additionally, it may have off-target effects that could interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of Nimesulide in scientific research. One potential application is in the treatment of Alzheimer's disease. Several studies have shown that Nimesulide has neuroprotective properties and may be effective in slowing the progression of Alzheimer's disease. Another potential application is in the treatment of cancer. Nimesulide has been shown to have anti-tumor properties and may be effective in the treatment of various types of cancer. Finally, Nimesulide may be useful in the development of new drugs that target the COX-2 enzyme. By understanding the mechanism of action of Nimesulide, researchers may be able to develop more selective COX-2 inhibitors that have fewer off-target effects.
Synthesemethoden
The synthesis of Nimesulide involves a multi-step process that includes the reaction of 4-chloro-3-nitroanisole with methylamine to form 3-amino-4-chloroanisole. The resulting compound is then reacted with chlorosulfonic acid to form N-(3-chloro-4-methoxyphenyl)sulfonamide. The final step involves the reaction of N-(3-chloro-4-methoxyphenyl)sulfonamide with glycine methyl ester to form N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine.
Wissenschaftliche Forschungsanwendungen
Nimesulide has been extensively studied for its potential therapeutic applications in various diseases, including arthritis, cancer, and Alzheimer's disease. Several studies have shown that Nimesulide has anti-inflammatory, analgesic, and anti-tumor properties, making it a promising drug candidate for the treatment of these conditions.
Eigenschaften
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-12(6-10(13)14)18(15,16)7-3-4-9(17-2)8(11)5-7/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAQGEXKTVDYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5788776.png)


![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788785.png)


![N-[2-(3-methylbutoxy)benzoyl]-beta-alanine](/img/structure/B5788810.png)
![ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5788811.png)
![N-[3-(trifluoromethoxy)phenyl]-2-naphthamide](/img/structure/B5788828.png)
![6-(3-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5788834.png)
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol](/img/structure/B5788843.png)

![5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788862.png)
